molecular formula C20H19N3O4S3 B2748700 4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide CAS No. 941878-96-2

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide

Cat. No.: B2748700
CAS No.: 941878-96-2
M. Wt: 461.57
InChI Key: UJVVWKCEJXRDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)butanamide is a complex organic compound that features a combination of sulfonyl, methoxyphenyl, and benzo[1,2-d:3,4-d’]bis(thiazole) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share a similar benzo[1,2-d:3,4-d’]bis(thiazole) core and are used in similar applications, such as organic electronics and photochemistry.

    Benzo[c][1,2,5]thiadiazole-based covalent organic frameworks: These materials are used for photocatalysis and environmental remediation.

Uniqueness

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-12-21-18-16(28-12)10-9-15-19(18)29-20(22-15)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVVWKCEJXRDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.